

Solubility of 2-Butyloctanedioic acid in organic solvents

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Compound of Interest

Compound Name: **2-Butyloctanedioic acid**

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An In-depth Technical Guide to the Solubility of **2-Butyloctanedioic Acid** in Organic Solvents

Introduction: Understanding 2-Butyloctanedioic Acid

2-Butyloctanedioic acid (CAS: 50905-10-7), a dicarboxylic acid with the molecular formula $C_{12}H_{22}O_4$, presents a unique molecular architecture that is pivotal to its application in diverse fields.^{[1][2]} Characterized by an eight-carbon diacid backbone (octanedioic acid) with a butyl group substituent at the second carbon, this compound combines the reactivity of two carboxylic acid groups with a significant hydrophobic character.^[2] This amphiphilic nature makes it a valuable building block in the synthesis of polymers, surfactants, and plasticizers, where it enhances flexibility and durability.^{[1][2]} For researchers and drug development professionals, understanding its solubility is a critical first step in formulation, reaction engineering, and purification processes.

This guide provides a deep dive into the theoretical and practical aspects of the solubility of **2-butyloctanedioic acid** in organic solvents. We will explore the governing physicochemical principles, outline a robust experimental protocol for solubility determination, and provide a predicted solubility profile based on molecular structure analysis.

Part 1: The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the specific molecular structures of both the solute and the solvent. For **2-butyloctanedioic acid**, three key factors are paramount.

The Duality of Molecular Structure

2-Butyloctanedioic acid's structure is the primary determinant of its solubility behavior. It features:

- Two Polar Carboxylic Acid Groups (-COOH): These terminal groups are capable of strong hydrogen bonding (both as donors and acceptors) and dipole-dipole interactions. They are the primary drivers for solubility in polar solvents.
- A Nonpolar Aliphatic Backbone: The C₁₂ hydrocarbon chain, including the butyl substituent, is hydrophobic.^[2] This substantial nonpolar character dictates its interaction with nonpolar solvents through London dispersion forces and limits its solubility in highly polar solvents like water.^[2]

The solubility of this molecule is therefore a balance between the energy required to break the solute-solute interactions in its solid crystal lattice and the energy gained from forming new solute-solvent interactions. A solvent that can effectively interact with both the polar heads and the nonpolar tail will be most effective.

The "Odd-Even Effect" in Dicarboxylic Acids

A well-documented phenomenon in the study of dicarboxylic acids is the "odd-even effect," which describes the alternating pattern of physicochemical properties, including solubility, with the number of carbon atoms in the chain.^{[3][4]} Dicarboxylic acids with an even number of carbon atoms tend to exhibit lower solubility and higher melting points compared to their adjacent odd-numbered counterparts.^[5] This is attributed to more efficient crystal packing and stronger intermolecular forces in the solid state for even-chained diacids.^[3]

2-Butyloctanedioic acid has a total of 12 carbon atoms—an even number. Based on this principle, it is reasonable to hypothesize that its crystal lattice is relatively stable, potentially leading to lower intrinsic solubility compared to a hypothetical C₁₁ or C₁₃ analogue. This theoretical insight is crucial for setting expectations during experimental work.

The Role of the Solvent

The principle of "like dissolves like" is a useful starting point. The properties of the solvent determine its ability to overcome the solute's crystal lattice energy. Key solvent characteristics include:

- **Polarity and Dielectric Constant:** Polar solvents are more effective at solvating the polar carboxylic acid groups.
- **Hydrogen Bonding Capability:** Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic solvents (e.g., acetone, ethyl acetate) can act as acceptors.^[6] Both can interact favorably with the -COOH groups.
- **Molecular Size and Shape:** The solvent's ability to penetrate the solute's crystal lattice can also play a role.

Part 2: Experimental Determination of Solubility

Since specific quantitative solubility data for **2-butyloctanedioic acid** in a broad range of organic solvents is not readily available in published literature, experimental determination is necessary. The isothermal shake-flask method is a reliable and widely adopted technique for this purpose.^[7]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a self-validating system to accurately measure solubility at a given temperature.

Objective: To determine the saturation solubility of **2-butyloctanedioic acid** in a selected organic solvent at a constant temperature.

Materials:

- **2-Butyloctanedioic acid** (high purity)
- Selected organic solvent (analytical grade)

- Thermostatic orbital shaker or water bath
- Calibrated thermometer or temperature probe
- Airtight glass vials (e.g., 20 mL scintillation vials)
- Syringes and syringe filters (0.22 µm, solvent-compatible)
- Analytical balance
- Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

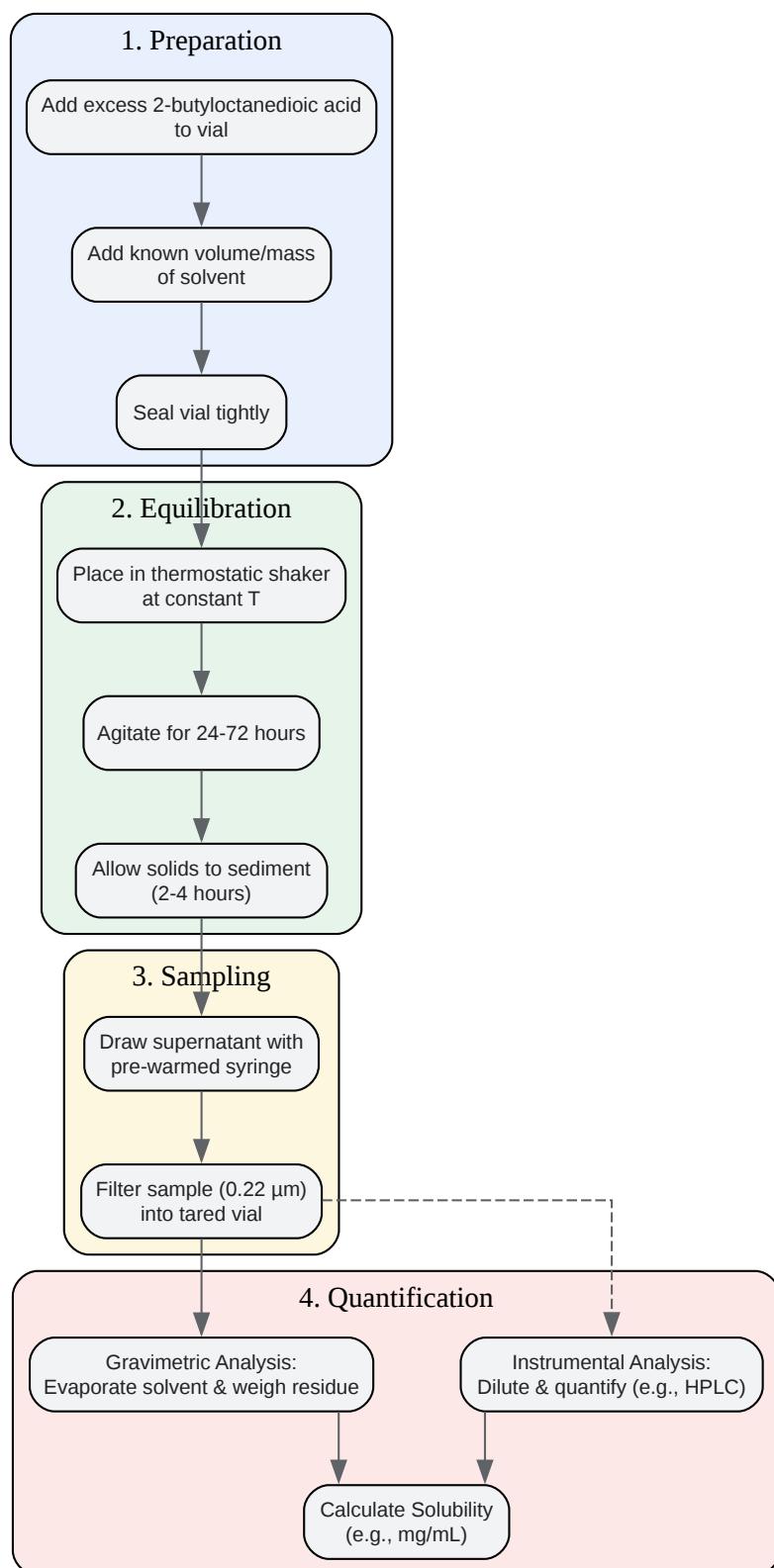
Methodology:

- Preparation:
 - Add an excess amount of solid **2-butyloctanedioic acid** to a vial. Causality: Ensuring an excess of solid is critical to guarantee that the solution reaches saturation, with undissolved solid remaining at equilibrium.
 - Pipette a precise volume or mass of the chosen organic solvent into the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the vial at a constant speed for a predetermined period (e.g., 24-72 hours). Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium.
 - Periodically check for the continued presence of undissolved solid.
- Sample Collection and Preparation:

- Stop agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2-4 hours. Causality: This sedimentation phase allows undissolved solid particles to settle, preventing them from being drawn during sampling and artificially inflating the solubility measurement.
- Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Causality: Pre-warming the syringe to the experimental temperature prevents the solute from precipitating out of the saturated solution due to a temperature drop.
- Immediately attach a syringe filter and dispense the solution into a pre-weighed vial. Causality: Filtration is a critical self-validating step to remove any remaining microscopic solid particles, ensuring only the dissolved solute is analyzed.

- Quantification:
 - Accurately weigh the filtered solution sample.
 - Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
 - Weigh the remaining solid residue (**2-butyloctanedioic acid**).
 - Calculate the solubility in terms of g/100 g of solvent or mg/mL.
 - Alternatively, dilute an aliquot of the filtered solution and analyze its concentration using a pre-validated analytical method like HPLC or acid-base titration.

Experimental Workflow Diagram

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Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Part 3: Predicted Solubility Profile and Data

While experimental data is the gold standard, a qualitative solubility profile can be predicted based on the theoretical principles discussed. The ability of a solvent to interact with both the polar carboxylic acid groups and the nonpolar hydrocarbon body of the molecule is key.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Ethanol, Methanol, Acetic Acid	High	These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the two carboxylic acid groups. The alkyl portion of the alcohols also has an affinity for the solute's hydrocarbon chain.
Polar Aprotic	Acetone, Ethyl Acetate, Dimethylformamide (DMF)	High to Moderate	These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the -COOH groups. Their organic nature helps solvate the nonpolar backbone.
Intermediate Polarity	Dichloromethane (DCM), Chloroform	Moderate to Low	These solvents have weaker dipole moments and no hydrogen bonding capability, resulting in less effective solvation of the carboxylic acid functionalities.
Nonpolar	Hexane, Toluene, Carbon Tetrachloride	Low to Very Low	These solvents interact primarily through weak London dispersion forces,

which are insufficient to overcome the strong hydrogen bonding and dipole interactions holding the 2-butyloctanedioic acid molecules together in the solid state.

Aqueous	Water	Very Low	The large, hydrophobic C ₁₂ chain dominates the molecule's character, leading to poor water solubility despite the presence of two polar groups. A reported value is approximately 540 mg/L at 20 °C. [2] [8]
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Conclusion

The solubility of **2-butyloctanedioic acid** in organic solvents is a nuanced interplay of its dual-nature molecular structure and the specific properties of the solvent. Its two carboxylic acid groups favor polar, hydrogen-bonding solvents, while its substantial C₁₂ hydrocarbon body favors nonpolar environments. The "odd-even effect" for dicarboxylic acids suggests its even-numbered carbon skeleton may contribute to a more stable crystal lattice, requiring more energetic solvent interactions to achieve dissolution.[\[3\]](#)[\[4\]](#)

For any practical application in research or development, the predicted solubility profile presented here should serve as a foundational guide, with the ultimate, precise values being determined through robust experimental methods like the isothermal shake-flask protocol. This systematic approach ensures the generation of reliable and accurate data crucial for successful formulation and process design.

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